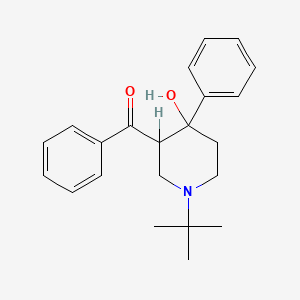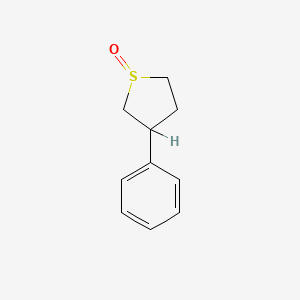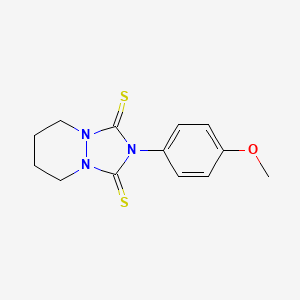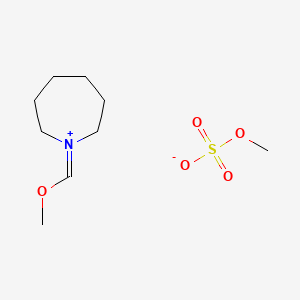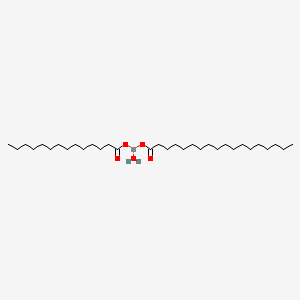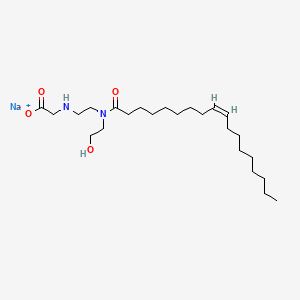
Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is a complex organic compound with a molecular formula of C26H44NNaO6. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate typically involves the reaction of 9-octadecenoyl chloride with N-(2-hydroxyethyl)glycine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrocarbon chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate is used as a surfactant due to its amphiphilic nature. It helps in the formation of micelles and can be used in various chemical reactions to enhance solubility and reactivity.
Biology
In biological research, this compound is studied for its potential role in cell membrane interactions. Its structure allows it to integrate into lipid bilayers, making it useful in studies related to membrane dynamics and protein-lipid interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological membranes makes it a candidate for drug delivery systems, where it can help in the targeted delivery of therapeutic agents.
Industry
Industrially, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It helps in emulsifying and stabilizing formulations.
Mécanisme D'action
The mechanism of action of Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting membrane-associated processes. It can also interact with proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate
- Sodium (Z)-4-[4-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]butoxy]-4-oxobut-2-enoate
Uniqueness
Compared to similar compounds, Sodium (Z)-N-(2-((2-hydroxyethyl)(1-oxo-9-octadecenyl)amino)ethyl)glycinate stands out due to its specific structure that combines a long hydrocarbon chain with functional groups that enhance its reactivity and versatility. This unique combination makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Propriétés
Numéro CAS |
94087-11-3 |
|---|---|
Formule moléculaire |
C24H45N2NaO4 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
sodium;2-[2-[2-hydroxyethyl-[(Z)-octadec-9-enoyl]amino]ethylamino]acetate |
InChI |
InChI=1S/C24H46N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)26(20-21-27)19-18-25-22-24(29)30;/h9-10,25,27H,2-8,11-22H2,1H3,(H,29,30);/q;+1/p-1/b10-9-; |
Clé InChI |
MMVRYQHLZLIJHK-KVVVOXFISA-M |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


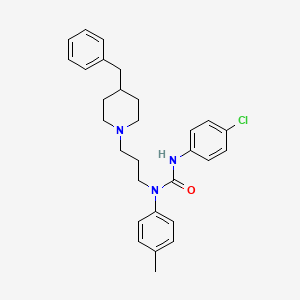
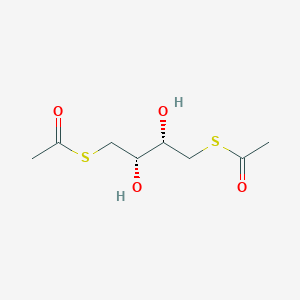
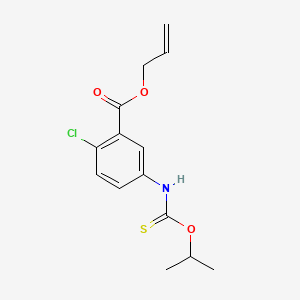
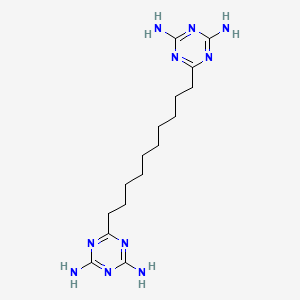

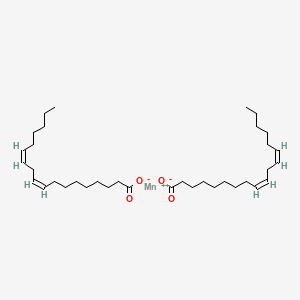
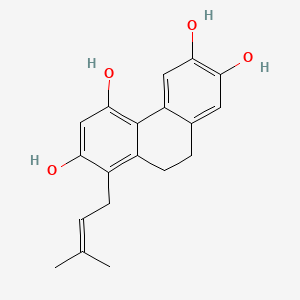
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)

